molecular formula C21H16I2N2O3 B11700552 2-hydroxy-N'-[(E)-(2-hydroxy-3,5-diiodophenyl)methylidene]-2,2-diphenylacetohydrazide

2-hydroxy-N'-[(E)-(2-hydroxy-3,5-diiodophenyl)methylidene]-2,2-diphenylacetohydrazide

Cat. No.: B11700552
M. Wt: 598.2 g/mol
InChI Key: HPJHAAGGPWRZAN-ZMOGYAJESA-N
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Description

2-hydroxy-N’-[(E)-(2-hydroxy-3,5-diiodophenyl)methylidene]-2,2-diphenylacetohydrazide is a complex organic compound known for its unique structure and potential applications in various scientific fields. This compound features a hydrazide functional group, which is often associated with significant biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-hydroxy-N’-[(E)-(2-hydroxy-3,5-diiodophenyl)methylidene]-2,2-diphenylacetohydrazide typically involves the condensation reaction between 2-hydroxy-3,5-diiodobenzaldehyde and 2,2-diphenylacetohydrazide. The reaction is usually carried out in a solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to facilitate the formation of the desired product, which is then purified through recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-hydroxy-N’-[(E)-(2-hydroxy-3,5-diiodophenyl)methylidene]-2,2-diphenylacetohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the hydrazide group to an amine.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.

Major Products Formed

    Oxidation: Formation of oxides and quinones.

    Reduction: Formation of amines.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

2-hydroxy-N’-[(E)-(2-hydroxy-3,5-diiodophenyl)methylidene]-2,2-diphenylacetohydrazide has several scientific research applications:

    Chemistry: Used as a ligand in coordination chemistry to form metal complexes.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Studied for its potential therapeutic applications due to its bioactive hydrazide group.

    Industry: Potential use in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 2-hydroxy-N’-[(E)-(2-hydroxy-3,5-diiodophenyl)methylidene]-2,2-diphenylacetohydrazide involves its interaction with biological molecules. The hydrazide group can form hydrogen bonds and coordinate with metal ions, affecting various biochemical pathways. The compound’s ability to interact with DNA and proteins makes it a potential candidate for drug development.

Comparison with Similar Compounds

Similar Compounds

  • 2-hydroxy-N’-[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]-benzohydrazone
  • 2-hydroxy-N’-[(E)-(2-hydroxy-3,5-dichlorophenyl)methylidene]-2,2-diphenylacetohydrazide
  • 2-hydroxy-N’-[(E)-(2-hydroxy-3,5-dibromophenyl)methylidene]-2,2-diphenylacetohydrazide

Uniqueness

2-hydroxy-N’-[(E)-(2-hydroxy-3,5-diiodophenyl)methylidene]-2,2-diphenylacetohydrazide is unique due to the presence of iodine atoms, which can enhance its biological activity and reactivity. The iodine atoms can participate in halogen bonding, which is less common in similar compounds with other halogens.

Properties

Molecular Formula

C21H16I2N2O3

Molecular Weight

598.2 g/mol

IUPAC Name

2-hydroxy-N-[(E)-(2-hydroxy-3,5-diiodophenyl)methylideneamino]-2,2-diphenylacetamide

InChI

InChI=1S/C21H16I2N2O3/c22-17-11-14(19(26)18(23)12-17)13-24-25-20(27)21(28,15-7-3-1-4-8-15)16-9-5-2-6-10-16/h1-13,26,28H,(H,25,27)/b24-13+

InChI Key

HPJHAAGGPWRZAN-ZMOGYAJESA-N

Isomeric SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C(=O)N/N=C/C3=C(C(=CC(=C3)I)I)O)O

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C(=O)NN=CC3=C(C(=CC(=C3)I)I)O)O

Origin of Product

United States

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